molecular formula C15H19FN2O3 B11785368 Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No.: B11785368
M. Wt: 294.32 g/mol
InChI Key: ISJBHGAKORRDJJ-UHFFFAOYSA-N
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Description

Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps, starting with the preparation of the dihydroisoxazole ring One common method involves the cyclization of appropriate precursors under controlled conditionsThe fluorophenyl group is usually introduced via a substitution reaction using a fluorinated aromatic compound .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets. The fluorophenyl group can bind to certain receptors or enzymes, modulating their activity. The dihydroisoxazole ring may also play a role in stabilizing the compound’s interactions with its targets . The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((3-(4-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is unique due to the presence of the dihydroisoxazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .

Properties

Molecular Formula

C15H19FN2O3

Molecular Weight

294.32 g/mol

IUPAC Name

tert-butyl N-[[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate

InChI

InChI=1S/C15H19FN2O3/c1-15(2,3)20-14(19)17-9-12-8-13(18-21-12)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,19)

InChI Key

ISJBHGAKORRDJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)F

Origin of Product

United States

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